Ethyl 2-[4-(bromomethyl)phenoxy]acetate
Description
Ethyl 2-[4-(bromomethyl)phenoxy]acetate (C12H13BrO3) is a brominated aromatic ester characterized by a phenoxyacetate backbone substituted with a bromomethyl group at the para position of the phenyl ring. This compound is synthesized via bromination of ethyl 2-(4-(hydroxymethyl)phenoxy)acetate using PBr3 or through alkylation reactions involving ethyl bromoacetate . Its structure enables unique reactivity, particularly in electrochemical reduction and intramolecular cyclization reactions, making it valuable in synthetic organic chemistry for constructing heterocyclic frameworks like benzofurans .
Key spectral data includes:
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
ethyl 2-[4-(bromomethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H13BrO3/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6H,2,7-8H2,1H3 |
InChI Key |
JRAZZAIWKOQFPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[4-(bromomethyl)phenoxy]acetate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl phenoxyacetate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of ethyl 4-bromomethylphenoxyacetate often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(bromomethyl)phenoxy]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyacetates.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 2-[4-(bromomethyl)phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and polymers
Mechanism of Action
The mechanism of action of ethyl 4-bromomethylphenoxyacetate involves its interaction with nucleophiles, leading to the formation of substituted products. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack. This compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl 2-[4-(Bromomethyl)phenoxy]acetate and Analogues
Key Observations :
- Bromomethyl vs. Amino Groups: The bromomethyl group in the target compound facilitates nucleophilic substitution or elimination reactions, whereas the amino group in Ethyl 2-(4-aminophenoxy)acetate enables diazotization or coupling reactions .
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorinated analogues (e.g., HIGLIT) exhibit enhanced metabolic stability in drug design compared to bromomethyl-containing compounds, which are more reactive .
Insights :
- Bromination (target compound) achieves higher yields (89%) compared to reduction pathways (62% for the amino derivative) but requires careful handling of PBr3 .
- Alkylation with ethyl bromoacetate/chloroacetate is a common strategy for phenoxyacetate derivatives .
Reactivity and Electrochemical Behavior
Table 3: Electrochemical Reduction Products
Key Differences :
- The target compound’s bromomethyl group enables oxygen-dependent cyclization to benzofurans, whereas methyl 2-bromomethylbenzoate forms phthalide via hydrolysis .
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